
WAY 100135
Übersicht
Beschreibung
WAY 100135 ist eine Verbindung aus der Phenylpiperazin-Familie. Sie wird hauptsächlich in der wissenschaftlichen Forschung als serotonerges Medikament eingesetzt. This compound wirkt als potenter Antagonist des 5-Hydroxytryptamin-1A-Rezeptors, einem Subtyp des Serotoninrezeptors. Ursprünglich wurde angenommen, dass es für diesen Rezeptor hochspezifisch ist, aber weitere Studien ergaben, dass es auch als partieller Agonist des 5-Hydroxytryptamin-1D-Rezeptors und in geringerem Maße des 5-Hydroxytryptamin-1B-Rezeptors wirkt .
Wissenschaftliche Forschungsanwendungen
WAY-100135 is a serotonergic drug belonging to the phenylpiperazine family, primarily utilized in scientific research . It functions as a potent 5-HT1A receptor antagonist . While initially believed to be highly selective, further research has indicated that it also acts as a partial agonist of the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor .
Scientific Research Applications
WAY-100135 has diverse applications in scientific research, particularly in studies related to serotonin receptors and their functions. Some specific applications include:
- Psychotomimetic Effects of MK-801: WAY-100135 has been investigated for its ability to modify the psychostimulant and psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors . Studies have shown that WAY-100135 can attenuate the locomotor stimulant effects of MK-801 .
- Sensorimotor Gating: WAY-100135 can influence the detrimental effects of MK-801 on sensorimotor gating, which is measured as prepulse-induced inhibition of the acoustic startle response .
- Working Memory and Selective Attention: WAY-100135 has been found to attenuate the detrimental effects of MK-801 on working memory and selective attention, as measured in a delayed alternation task .
- 5-HT Efflux Studies: WAY-100135 has been used to study its effects on electrically stimulated 5-hydroxytryptamine (5-HT) efflux in the ventrolateral geniculate nucleus (vLGN) .
- Receptor Binding and Activity: WAY-100135 is utilized in radioligand binding assays to determine its affinity and intrinsic activity at recombinant human 5-HT1B and 5-HT1D receptors .
- Spatial Learning: WAY-100135 has been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine .
Attenuation of MK-801 Effects
WAY-100135 has been shown to attenuate the locomotor stimulant effects of MK-801 in a dose-dependent manner . Specifically, doses of 10 and 20 mg/kg of WAY-100135 were effective in reducing the stimulant effects of MK-801 (0.4 mg/kg) . Additionally, lower doses (1.25 and 2.5 mg/kg) of WAY-100135 attenuated or abolished the disruptive effects of MK-801 on sensorimotor gating .
Effects on 5-HT Efflux
Studies have explored the impact of WAY-100135 on 5-HT efflux . It was observed that WAY-100135 (1.0 μM) decreased 5-HT efflux in the vLGN during short stimulations, an effect that could be blocked by the 5-HT1D/1B receptor antagonist GR 127935 .
Partial Agonist Activity
WAY-100135 was found to be a partial agonist at human 5-HT1B and 5-HT1D receptors, displaying agonist or antagonist properties depending on the stimulation protocol and the resultant 5-HT "tone" at the receptor .
Antidepressant-like Behavior
The administration of WAY100135, a serotonin receptor antagonist, can abolish the antidepressant-like behavior .
Data Table
Wirkmechanismus
Target of Action
WAY-100135 is a serotonergic drug of the phenylpiperazine family . It primarily targets the 5-HT1A receptor , acting as a potent antagonist . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, playing a significant role in mood and anxiety .
Mode of Action
WAY-100135 interacts with its targets by blocking the 5-HT1A receptors . It was initially believed to be highly selective for the 5-HT1A receptor, but further studies have shown that it also acts as a partial agonist of the 5-HT1D receptor , and to a much lesser extent, of the 5-HT1B receptor .
Biochemical Pathways
The primary biochemical pathway affected by WAY-100135 is the serotonergic pathway . By blocking the 5-HT1A receptors, it modulates the effects of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Result of Action
The blockade of 5-HT1A receptors by WAY-100135 can lead to various molecular and cellular effects. For instance, it has been found to attenuate the locomotor stimulant effects of MK-801, a non-competitive antagonist of NMDA receptors . This suggests that 5-HT1A receptors might be involved in the psychotomimetic effects of non-competitive NMDA receptor antagonists .
Biochemische Analyse
Biochemical Properties
Way 100135 interacts with the 5-HT1A receptor, a subtype of the serotonin receptor . It acts as a potent antagonist, meaning it binds to the receptor and blocks its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the 5-HT1A receptor . By blocking this receptor, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the 5-HT1A and 5-HT1D receptors . As an antagonist, it binds to the 5-HT1A receptor and blocks its activity . As a partial agonist of the 5-HT1D receptor, it can bind to this receptor and partially activate it .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, at doses of 10 and 20 mg/kg, this compound has been shown to transiently attenuate the locomotor stimulant effects of MK-801, a non-competitive antagonist of NMDA receptors .
Vorbereitungsmethoden
Die Synthese von WAY 100135 umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Reaktion von tert-Butylamin mit 3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-phenylpropansäurechlorid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines organischen Lösungsmittels wie Dichlormethan und einer Base wie Triethylamin, um die Reaktion zu erleichtern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, da es hauptsächlich für Forschungszwecke und nicht für großtechnische Anwendungen verwendet wird.
Analyse Chemischer Reaktionen
WAY 100135 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring, um Derivate mit verschiedenen Substituenten zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
WAY 100135 wird häufig mit anderen Serotoninrezeptor-Antagonisten wie WAY 100635 verglichen. Während beide Verbindungen potente Antagonisten des 5-Hydroxytryptamin-1A-Rezeptors sind, gilt WAY 100635 als selektiver und potenter. WAY 100635 wirkt auch als potenter Agonist am Dopamin-D4-Rezeptor, was seine Selektivität begrenzt. Weitere ähnliche Verbindungen sind:
WAY 100635: Ein potenterer, aber weniger selektiver 5-Hydroxytryptamin-1A-Rezeptor-Antagonist.
WAY 362450: Eine weitere Verbindung mit ähnlichen Rezeptorbindungseigenschaften.
WAY 200070: Eine Verbindung mit vergleichbaren pharmakologischen Wirkungen
This compound ist aufgrund seiner partiellen Agonistenaktivität am 5-Hydroxytryptamin-1D-Rezeptor einzigartig, wodurch es sich von anderen Serotoninrezeptor-Antagonisten unterscheidet.
Biologische Aktivität
WAY100135 is a selective antagonist of the 5-HT1A serotonin receptor, which plays a crucial role in various neurobiological processes. This compound has been extensively studied for its potential effects on psychostimulant activity, sensorimotor gating, and cognitive functions, particularly in the context of schizophrenia and anxiety disorders. This article will explore the biological activity of WAY100135, presenting relevant research findings, case studies, and data tables.
WAY100135 selectively antagonizes the 5-HT1A receptor with a high affinity (IC50 = 15 nM) and exhibits minimal activity on other serotonin receptors such as 5-HT1B and 5-HT2 . The blockade of the 5-HT1A receptor is believed to influence serotonin release and modulate neurotransmission in the brain, particularly in regions associated with mood regulation and cognition.
Effects on Psychostimulant Activity
Research has shown that WAY100135 can modify the effects of psychostimulants like MK-801, a non-competitive NMDA receptor antagonist. A study demonstrated that WAY100135 at doses of 10 mg/kg and 20 mg/kg significantly attenuated the locomotor stimulant effects induced by MK-801 (0.4 mg/kg). However, lower doses (1.25 to 5 mg/kg) did not exhibit this effect .
Table 1: Effects of WAY100135 on MK-801 Induced Locomotion
Dose of WAY100135 (mg/kg) | Effect on Locomotion |
---|---|
1.25 | No effect |
2.5 | No effect |
5 | No effect |
10 | Attenuated |
20 | Attenuated |
Influence on Cognitive Function
In addition to its effects on locomotion, WAY100135 has been shown to impact cognitive functions such as working memory and attention. In experiments where rats were subjected to a delayed alternation task, WAY100135 at doses of 1.25 and 2.5 mg/kg improved performance by mitigating the cognitive deficits caused by MK-801 .
Table 2: Cognitive Effects of WAY100135 on Working Memory
Dose of WAY100135 (mg/kg) | Performance Improvement |
---|---|
1.25 | Yes |
2.5 | Yes |
5 | No |
10 | No |
20 | No |
Sensorimotor Gating
The impact of WAY100135 on sensorimotor gating was assessed using the prepulse inhibition (PPI) paradigm. The results indicated that lower doses (1.25 and 2.5 mg/kg) effectively abolished the disruptive effects of MK-801 on PPI, while higher doses did not produce significant changes . This finding suggests that WAY100135 may have potential therapeutic implications for conditions characterized by impaired sensorimotor gating, such as schizophrenia.
Table 3: Effects of WAY100135 on Sensorimotor Gating
Dose of WAY100135 (mg/kg) | Effect on PPI |
---|---|
1.25 | Abolished disruption |
2.5 | Abolished disruption |
5 | No effect |
10 | No effect |
20 | No effect |
Case Studies and Comparative Research
In comparative studies, WAY100135 has been used alongside other compounds to elucidate its effects further. For instance, in social interaction tests involving rats, it was found that co-administration with agonists like 8-OH-DPAT could reverse anxiety-like behaviors induced by these compounds . The results indicated that WAY100135's antagonistic action could mediate anxiolytic effects through modulation of serotonin pathways.
Table 4: Behavioral Parameters in Social Interaction Tests
Treatment Group | Social Interaction Time (s) | Locomotor Activity (counts) |
---|---|---|
Vehicle | 31.7 ± 5.5 | 697.7 ± 57.2 |
WAY100135 (200 ng) | 28.8 ± 4.4 | 663.5 ± 41.2 |
Agonist + WAY100135 | Increased | No significant change |
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDAKAAYOXIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927903 | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133025-23-7 | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Way 100135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.